4-Amino-3-mercaptobenzoic acid

Colorimetric Sensor Pesticide Detection Gold Nanoparticles

Researchers developing AuNP-based colorimetric sensors for pesticide detection face a critical challenge: mono-functional benzoic acid analogs lack the ortho-positioned amine and thiol groups required for the cooperative surface-binding effect essential for cyhalothrin selectivity. 4-Amino-3-mercaptobenzoic acid solves this, enabling rapid visual readout sensors validated in real water samples. For procurement managers, ≥98% purity, in-stock availability across multiple pack sizes, and custom synthesis options ensure supply chain reliability. • Enables selective cyhalothrin detection via cooperative AuNP functionalization [1]. • Monomer for tunable-wettability polymers when co-polymerized with phthaloyl chloride. • Key intermediate for benzothiazole-6-carboxylic acid libraries in drug discovery. • Available in 200 mg, 1 g, and bulk quantities with immediate shipment.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 14543-45-4
Cat. No. B083525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-mercaptobenzoic acid
CAS14543-45-4
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)S)N
InChIInChI=1S/C7H7NO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H,9,10)
InChIKeyMHIJDDIBBUUVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-mercaptobenzoic acid: Product Overview


4-Amino-3-mercaptobenzoic acid (CAS 14543-45-4) is a bifunctional benzoic acid derivative, structurally characterized by the presence of both an amino (-NH2) and a thiol (-SH) group on its aromatic ring . This unique substitution pattern facilitates its use as a versatile intermediate in organic synthesis and, more specifically, as an effective ligand for functionalizing gold nanoparticles (AuNPs) to create selective colorimetric sensors [1]. It is also utilized as a monomer in the formation of specialized polymers .

AuNP Ligand Ortho-amino/thiol cooperative binding for gold nanoparticle functionalization
Polymer Monomer Bifunctional reactivity enables synthesis of surface-tunable co-polymers
Selectivity Reported selective colorimetric response to cyhalothrin pesticide

Irreplaceability of 4-Amino-3-mercaptobenzoic acid


Generic substitution with common, structurally similar compounds like 4-aminobenzoic acid (PABA) or 4-mercaptobenzoic acid (p-MBA) fails in applications that require the specific, synergistic reactivity of both functional groups. The ortho-positioning of the amino and thiol groups in 4-Amino-3-mercaptobenzoic acid enables a unique 'cooperative effect' on gold nanoparticle surfaces, a property not replicable by mono-functional analogs or isomers with different substitution patterns [1]. This specific geometry is essential for achieving the high selectivity observed in its application as a colorimetric sensor for cyhalothrin.

Reactivity
Synergistic dual amino/thiol ortho-effect
Mono-functional analogs (e.g., PABA, p-MBA) lack cooperative surface binding
Sensor Selectivity
Enables selective cyhalothrin detection via color change
Substitutes may not reproduce the specific recognition geometry required

Performance Evidence for 4-Amino-3-mercaptobenzoic acid


Colorimetric Detection of Cyhalothrin with Gold Nanoparticles

4-Amino-3-mercaptobenzoic acid (AMBA) functionalized gold nanoparticles (AuNPs) exhibit a distinct colorimetric change (red to blue) and absorption shift specifically in the presence of the pesticide cyhalothrin, an effect not observed with other tested pesticides [1]. This selective response enables the detection of cyhalothrin in aqueous solutions with a limit of detection (LOD) of 0.75 μM, and the system has been successfully applied to real-world water samples, including those from the Yangtze River and East Lake [1].

Cyhalothrin LOD
Class-level inference
0.75 μM via AuNP colorimetric assay
Supports selective sensor reagent selection
Selectivity against other pesticide classes; single-study data
Colorimetric Sensor Pesticide Detection Gold Nanoparticles Environmental Monitoring

Tunable Polymer Surfaces via Co-Polymerization

4-Amino-3-mercaptobenzoic acid can be polymerized with phthaloyl chloride to form polymers with tunable surface properties, ranging from hydrophilic to hydrophobic . This capability to engineer surface characteristics is derived from the presence of both the amino and mercapto groups, offering a synthetic route to materials with tailored wettability that cannot be achieved using monomers lacking this bifunctional arrangement.

Surface Tunability
Supporting evidence
Co-polymerization with phthaloyl chloride yields hydrophilic-to-hydrophobic range
Enables property-tailored material design
Quantitative surface energy data not reported; source review needed
Polymer Chemistry Surface Engineering Material Science Functional Coatings

Visual Readout versus Instrumental Cyhalothrin Detection

The AMBA-AuNP based colorimetric assay provides a simple, instrument-free visual readout (red to blue color change) for detecting cyhalothrin, achieving a limit of detection (LOD) of 0.75 μM [1]. In contrast, a more recent and highly sensitive electrochemiluminescence (ECL) sensor based on AuNPs@Ru-ZIF-8 achieves a far lower LOD of 10 pM for cyhalothrin, but at the cost of requiring complex instrumentation (electrochemical workstation) and more sophisticated materials fabrication [2].

Simplicity vs Sensitivity
Cross-study comparable
Colorimetric 0.75 μM vs ECL 10 pM (75,000× difference)
Selection basis: field-deployable screening vs ultra-sensitive lab method
ECL requires electrochemical workstation and complex nanomaterials
Analytical Chemistry Pesticide Analysis On-site Testing Colorimetric Assay

Key Applications of 4-Amino-3-mercaptobenzoic acid


Field-Deployable Colorimetric Pesticide Screening

Researchers developing on-site environmental monitoring tools should prioritize 4-Amino-3-mercaptobenzoic acid as a key reagent for fabricating gold nanoparticle-based colorimetric sensors [1]. The evidence demonstrates its ability to enable the selective and rapid detection of the pesticide cyhalothrin with a simple visual readout, as validated in real-world water samples [1]. This application scenario leverages the compound's proven functionality where a balance of adequate sensitivity and high operational simplicity is required over ultra-high sensitivity.

Surface-Tailored Functional Polymers

In material science and polymer chemistry research, 4-Amino-3-mercaptobenzoic acid serves as a specialized monomer for creating polymers with tunable surface characteristics (e.g., hydrophilic/hydrophobic balance) . This scenario is supported by evidence of its successful co-polymerization with agents like phthaloyl chloride, enabling the design of advanced coatings, adhesives, or materials where controlled surface wettability is critical .

Building Block for Benzothiazole Derivatives

Medicinal and synthetic chemists should consider 4-Amino-3-mercaptobenzoic acid for constructing libraries of benzothiazole-6-carboxylic acid derivatives . This application is based on documented synthetic protocols where the compound's bifunctional nature is exploited in condensation reactions with aldehydes to efficiently generate diverse heterocyclic scaffolds for drug discovery programs .

Application
Selection Property
Validation Focus
Field-deployable pesticide screening
AuNP ligand with cyhalothrin recognition
Visual color change selectivity, detection threshold in real water matrices
Surface-tailored functional polymers
Bifunctional monomer for copolymerization
Tunable hydrophilicity/hydrophobicity, post-polymerization modification potential
Benzothiazole derivative libraries
Condensation-active amino/thiol groups
Reaction efficiency, heterocycle scaffold diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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